molecular formula C22H21N3O5S B3636308 4-METHYL-3-NITRO-N-{4-[(PHENETHYLAMINO)SULFONYL]PHENYL}BENZAMIDE

4-METHYL-3-NITRO-N-{4-[(PHENETHYLAMINO)SULFONYL]PHENYL}BENZAMIDE

Cat. No.: B3636308
M. Wt: 439.5 g/mol
InChI Key: HCZUUOWXMGIFLD-UHFFFAOYSA-N
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Description

4-METHYL-3-NITRO-N-{4-[(PHENETHYLAMINO)SULFONYL]PHENYL}BENZAMIDE is a complex organic compound with a molecular formula of C22H21N3O5S. This compound is notable for its unique structure, which includes a nitro group, a sulfonamide group, and a phenethylamine moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-3-NITRO-N-{4-[(PHENETHYLAMINO)SULFONYL]PHENYL}BENZAMIDE typically involves multiple steps, starting with the nitration of a methylbenzamide derivative to introduce the nitro group. This is followed by the sulfonylation of the phenyl ring and the subsequent introduction of the phenethylamine group through a nucleophilic substitution reaction. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions and improve efficiency. The use of automated systems can also help in scaling up the production while ensuring consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-METHYL-3-NITRO-N-{4-[(PHENETHYLAMINO)SULFONYL]PHENYL}BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and strong acids or bases for substitution reactions. The conditions often involve controlled temperatures and pressures to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the phenyl rings.

Scientific Research Applications

4-METHYL-3-NITRO-N-{4-[(PHENETHYLAMINO)SULFONYL]PHENYL}BENZAMIDE is used in a wide range of scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: In the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 4-METHYL-3-NITRO-N-{4-[(PHENETHYLAMINO)SULFONYL]PHENYL}BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and sulfonamide moiety play crucial roles in binding to these targets, leading to the inhibition or activation of specific pathways. The phenethylamine group may also contribute to the compound’s overall activity by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-METHYL-3-NITRO-N-(4-(1-PIPERIDINYL)PHENYL)BENZAMIDE
  • 4-METHYL-3-NITRO-N-(1-PHENYLETHYL)BENZAMIDE
  • 4-METHYL-3-NITRO-N-(4-(1-PIPERIDINYL)PHENYL)BENZENESULFONAMIDE

Uniqueness

4-METHYL-3-NITRO-N-{4-[(PHENETHYLAMINO)SULFONYL]PHENYL}BENZAMIDE is unique due to its combination of a nitro group, a sulfonamide group, and a phenethylamine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its structure allows for diverse chemical modifications, enabling the synthesis of a wide range of derivatives with potential therapeutic and industrial applications.

Properties

IUPAC Name

4-methyl-3-nitro-N-[4-(2-phenylethylsulfamoyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O5S/c1-16-7-8-18(15-21(16)25(27)28)22(26)24-19-9-11-20(12-10-19)31(29,30)23-14-13-17-5-3-2-4-6-17/h2-12,15,23H,13-14H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCZUUOWXMGIFLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NCCC3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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